

# Spectroscopic Profile of 1-Bromo-4-phenylbutane: A Technical Guide

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## Compound of Interest

Compound Name: 1-Bromo-4-phenylbutane

Cat. No.: B079780

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An In-depth Analysis of NMR, IR, and Mass Spectrometry Data for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-bromo-4-phenylbutane**, a key intermediate in various synthetic applications. The document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of the compound, presenting the data in a clear, tabular format for easy reference and comparison. Detailed experimental protocols for acquiring these spectra are also provided to ensure reproducibility and aid in method development.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **1-bromo-4-phenylbutane**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR) Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
7.29 - 7.15	m	5H	-	Ar-H
3.41	t	2H	6.7	Br-CH <sub>2</sub> -
2.63	t	2H	7.5	Ar-CH <sub>2</sub> -
1.91 - 1.81	m	2H	-	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> Br
1.78 - 1.68	m	2H	-	ArCH <sub>2</sub> -CH <sub>2</sub> -

<sup>13</sup>C NMR (Carbon-13) NMR Data

Chemical Shift ( $\delta$ ) ppm	Assignment
141.8	C-Ar (quaternary)
128.4	CH-Ar
128.3	CH-Ar
125.8	CH-Ar
35.3	Ar-CH <sub>2</sub> -
33.8	Br-CH <sub>2</sub> -
32.7	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> Br
30.5	ArCH <sub>2</sub> -CH <sub>2</sub> -

## Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3086, 3062, 3026	Medium	Aromatic C-H Stretch
2936, 2859	Strong	Aliphatic C-H Stretch
1603, 1496, 1454	Medium to Strong	Aromatic C=C Bending
747, 698	Strong	Monosubstituted Benzene C-H Out-of-Plane Bend
646	Strong	C-Br Stretch

## Mass Spectrometry (MS)

m/z	Relative Abundance (%)	Assignment
214/212	< 5	[M] <sup>+</sup> (Molecular Ion)
133	10	[M - Br] <sup>+</sup>
91	100	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion) - Base Peak
65	~20	[C <sub>5</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

### NMR Spectroscopy

Sample Preparation: Approximately 10-25 mg of **1-bromo-4-phenylbutane** is dissolved in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl<sub>3</sub>), in a standard 5 mm NMR tube. [1] The solution should be homogeneous and free of any particulate matter. Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing ( $\delta$  = 0.00 ppm).

<sup>1</sup>H NMR Spectroscopy Protocol: A proton NMR spectrum is acquired on a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.[2]

**$^{13}\text{C}$  NMR Spectroscopy Protocol:** A carbon-13 NMR spectrum is typically acquired on the same instrument. Due to the lower natural abundance and gyromagnetic ratio of the  $^{13}\text{C}$  nucleus, a larger number of scans (often several hundred to thousands) and a higher sample concentration (50-100 mg) may be required.<sup>[3][4]</sup> A proton-decoupled pulse sequence is commonly used to simplify the spectrum and improve sensitivity. The spectral width is typically set to 0-220 ppm.<sup>[3]</sup>

## Infrared (IR) Spectroscopy

**Sample Preparation (Attenuated Total Reflectance - ATR):** For a neat liquid sample like **1-bromo-4-phenylbutane**, the ATR-FTIR technique is highly convenient. A small drop of the liquid is placed directly onto the surface of the ATR crystal (e.g., diamond or zinc selenide).<sup>[5]</sup>  
<sup>[6]</sup>

**FTIR Spectroscopy Protocol:** The spectrum is recorded using an FTIR spectrometer. A background spectrum of the clean, empty ATR crystal is first collected. The sample is then applied, and the sample spectrum is recorded over a typical range of 4000-400  $\text{cm}^{-1}$ .<sup>[5]</sup> Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

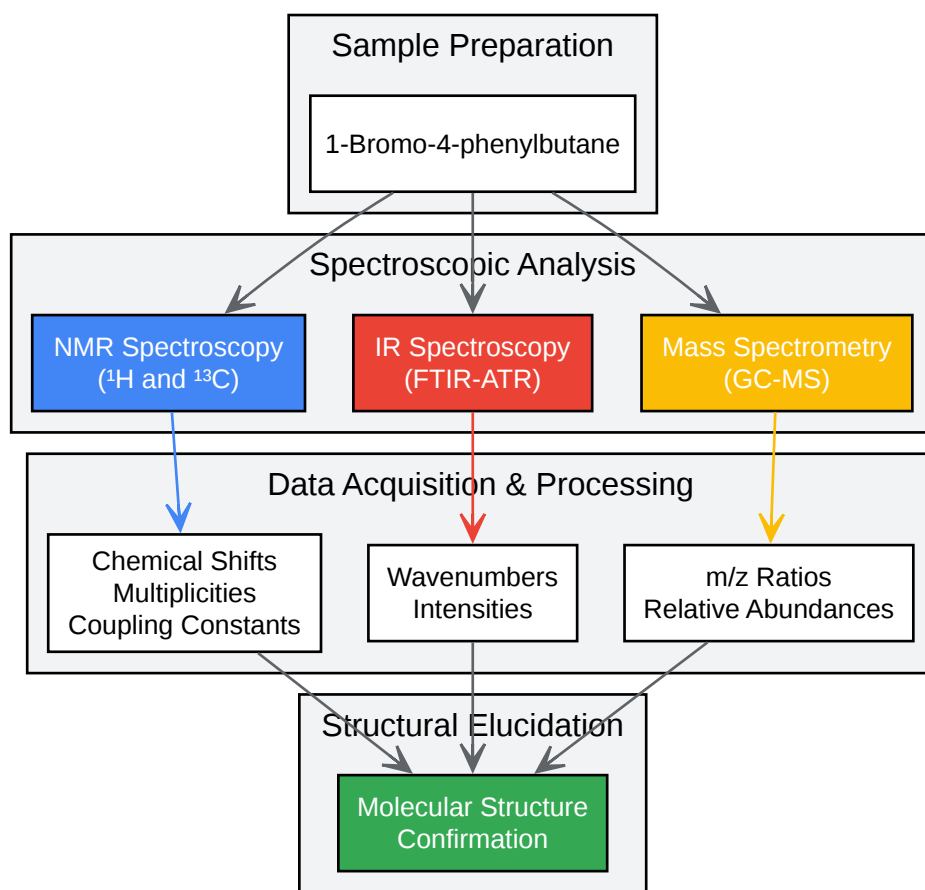
## Mass Spectrometry (MS)

**Sample Introduction and Ionization (Gas Chromatography-Mass Spectrometry - GC-MS):** **1-Bromo-4-phenylbutane**, being a volatile organic compound, is well-suited for analysis by GC-MS. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the gas chromatograph. The GC separates the compound from any impurities before it enters the mass spectrometer. Electron ionization (EI) at 70 eV is a standard method for generating ions.

**Mass Spectrometry Protocol:** The mass spectrometer is set to scan a mass-to-charge ( $m/z$ ) range appropriate for the expected molecular weight and fragments (e.g.,  $m/z$  40-300). The data system records the relative abundance of each ion, generating a mass spectrum that is characteristic of the molecule's structure and fragmentation pattern.

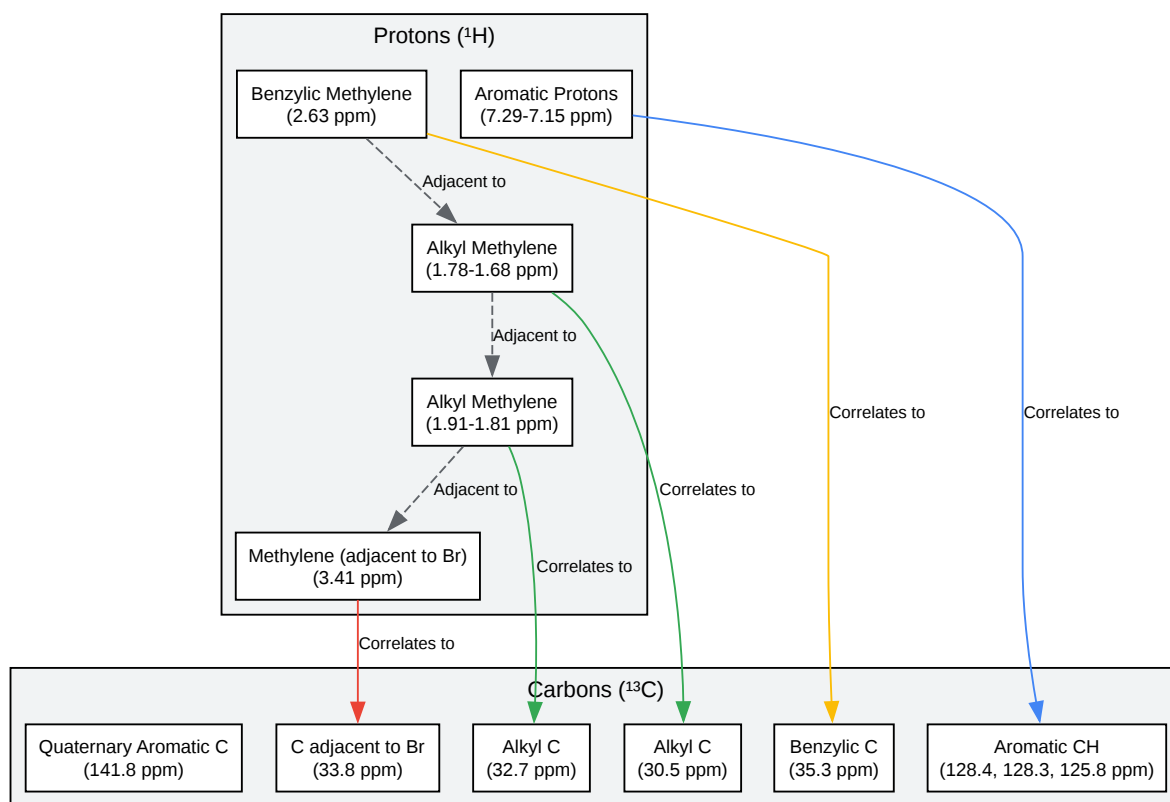
## Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **1-bromo-4-phenylbutane**.



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### Spectroscopic Analysis Workflow



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### $^1\text{H}$ and $^{13}\text{C}$ NMR Correlation Diagram

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